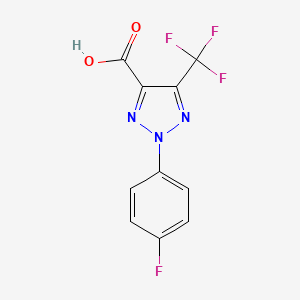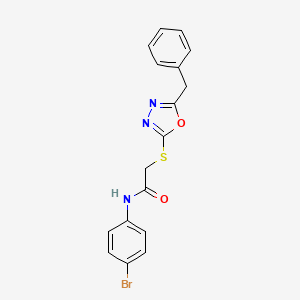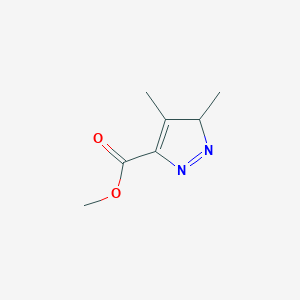
2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the use of click chemistry, particularly the Huisgen cycloaddition reaction. This reaction is facilitated by the presence of a copper catalyst, which promotes the 1,3-dipolar cycloaddition between an azide and an alkyne to form the triazole ring. The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: Room temperature to 80°C
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF)
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted triazoles
科学的研究の応用
2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator in various biological systems.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Methylphenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom in the phenyl ring. This substitution enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
特性
分子式 |
C10H5F4N3O2 |
|---|---|
分子量 |
275.16 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-1-3-6(4-2-5)17-15-7(9(18)19)8(16-17)10(12,13)14/h1-4H,(H,18,19) |
InChIキー |
WPSGUBXFDXRUIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2N=C(C(=N2)C(F)(F)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)



![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)




![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)


